

Spectroscopic and Mechanistic Insights into 7-(Methylamino)isoquinoline-5,8-dione

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Compound of Interest

Compound Name: 7-(Methylamino)isoquinoline-5,8-dione

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For researchers, scientists, and drug development professionals, this technical guide provides a consolidated overview of the spectroscopic data for **7-(Methylamino)isoquinoline-5,8-dione**, alongside experimental protocols and an exploration of its cytotoxic mechanism of action.

Core Spectroscopic Data

Recent studies focusing on isoquinolinequinones isolated from *Streptomyces albidoflavus* have provided detailed spectroscopic characterization of a closely related compound, identified as 3-methyl-7-(methylamino)isoquinoline-5,8-dione.[1] The data from this research is presented below and is considered the most accurate representation for the target compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRESIMS) data for 3-methyl-7-(methylamino)isoquinoline-5,8-dione.

Table 1: ^1H NMR Spectroscopic Data (600 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.88	s	-	H-1
7.60	s	-	H-4
6.73	s	-	H-6
3.61	s	-	N-CH ₃
3.49	s	-	3-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
183.2	C-5
176.3	C-8
170.9	C-3
162.1	C-1
145.5	C-7
142.2	C-4a
138.7	C-8a
137.3	C-4
115.8	C-6
37.8	N-CH ₃
Not Reported	3-CH ₃

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	Not Reported	455.1	C ₂₃ H ₂₃ ClN ₄ O ₄
[M+Na] ⁺	477.1306	477.1300	C ₂₃ H ₂₃ ClN ₄ O ₄ Na

Experimental Protocols

The following protocols are based on methodologies reported for the characterization of isoquinolinequinones.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The purified compound was dissolved in deuterated chloroform (CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR spectra were acquired at 600 MHz.
 - ¹³C NMR spectra were acquired at 150 MHz.
 - Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard.

High-Resolution Mass Spectrometry (HRESIMS)

- Instrumentation: HRESIMS data were obtained using a Thermo Scientific Q Exactive HF-X mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) was used in positive ion mode.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺ and [M+Na]⁺) was determined to confirm the elemental composition of the compound.

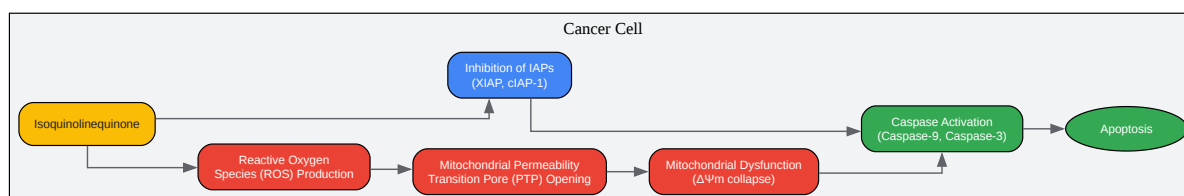
Biological Activity and Signaling Pathway

7-(Methylamino)isoquinoline-5,8-dione belongs to the mansouramycin family of isoquinolinequinones, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][3] The primary mechanism of this cytotoxicity is the induction of apoptosis.

Research on closely related isoquinolinequinones, such as Mansouramycin C, has elucidated a potential signaling pathway for their pro-apoptotic effects.[4] These compounds can induce the production of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (PTP).[4] This event disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors, ultimately leading to caspase activation and programmed cell death.[4][5]

Further studies on other isoquinoline derivatives have shown their ability to downregulate Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1.[6] This inhibition of IAPs leads to the activation of caspases, particularly caspase-3 and caspase-9, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[6]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by cytotoxic isoquinolinequinones.



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